7-(2-Chloroethyl)theophylline
Overview
Description
7-Chloroethyltheophylline: is a chemical compound with the molecular formula C9H11ClN4O2 . It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroethyltheophylline typically involves the reaction of theophylline with a chloroethylating agent. One common method is the reaction of theophylline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 7-chloroethyltheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroethyltheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the development of new drugs and therapeutic agents .
Biology: In biological research, 7-chloroethyltheophylline is used to study the effects of methylxanthine derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of adenosine receptor antagonists .
Medicine: It is also being explored for its potential use in the treatment of other conditions such as cardiovascular diseases and neurological disorders .
Industry: In the industrial sector, 7-chloroethyltheophylline is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in various chemical processes .
Mechanism of Action
7-Chloroethyltheophylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to relaxation of smooth muscle and bronchodilation. Additionally, by blocking adenosine receptors, it prevents the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity .
Comparison with Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties.
Caffeine: Another methylxanthine derivative with stimulant effects on the central nervous system.
Theobromine: A compound found in cocoa with mild stimulant and diuretic effects.
Uniqueness: 7-Chloroethyltheophylline is unique due to the presence of the chloroethyl group, which imparts distinct chemical and pharmacological properties.
Properties
IUPAC Name |
7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIARNIKNKKHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207510 | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-61-5 | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benaphyllin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(2-Chloroethyl)theophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 7-(2-Chloroethyl)theophylline?
A1: this compound acts as an adenosine receptor antagonist. [] While the exact mechanism is not detailed in the provided research, it likely exerts its effects by blocking the binding of adenosine to its receptors, particularly at the adenosine receptors found on cardiac myocytes. This blockage prevents the inhibitory effects of adenosine, leading to the observed physiological responses. []
Q2: Is this compound the only transmitter released by sympathetic neurons in the described microculture studies?
A3: No, this compound is not the only transmitter released. The research indicates that sympathetic neurons in the microculture system often release this compound along with norepinephrine and acetylcholine. [] The ratio of these neurotransmitters released varies significantly between individual neurons. This suggests that the storage and release mechanisms for these neurotransmitters are not directly coupled. []
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